molecular formula C11H14N2O2S B037442 7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl- CAS No. 120164-30-9

7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl-

Cat. No. B037442
M. Wt: 238.31 g/mol
InChI Key: LLBOBFUONYLOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, which make it a promising candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of 7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl- is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species, which can cause damage to cells and tissues. It also appears to have an effect on various signaling pathways in the body, which may contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

Studies have shown that 7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl- has a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body. It has also been shown to have antimicrobial properties, which may make it useful in the treatment of certain infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl- in lab experiments is its unique properties, which make it a promising candidate for use in a variety of scientific research applications. However, there are also some limitations to its use. For example, the synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Future Directions

There are a number of potential future directions for research on 7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl-. One area of interest is its potential applications in the field of cancer research. It has been found to have anti-tumor properties, and further research could help to elucidate its mechanism of action and potential therapeutic uses. Additionally, there is potential for this compound to be used in the development of new antimicrobial agents, which could be useful in the treatment of drug-resistant infections.

Synthesis Methods

The synthesis of 7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl- is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 2-amino-6-hydroxybenzothiazole with 4,5-dimethyl-1,2-phenylenediamine in the presence of a catalyst.

Scientific Research Applications

7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl- has shown potential for use in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential applications in the field of cancer research.

properties

CAS RN

120164-30-9

Product Name

7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl-

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-amino-7-(1-hydroxyethyl)-4,5-dimethyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C11H14N2O2S/c1-4-5(2)9(15)7(6(3)14)10-8(4)13-11(12)16-10/h6,14-15H,1-3H3,(H2,12,13)

InChI Key

LLBOBFUONYLOSM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C(C)O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C(C)O)O)C

synonyms

7-Benzothiazolemethanol, 2-amino-6-hydroxy--alpha-,4,5-trimethyl-

Origin of Product

United States

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